molecular formula C22H21ClN4O2 B11150216 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide

Cat. No.: B11150216
M. Wt: 408.9 g/mol
InChI Key: RGMCMEBMJNKUOU-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide is a complex organic compound that features both indole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinazoline intermediates separately, followed by their coupling under specific conditions. For instance, the indole derivative can be synthesized through a Fischer indole synthesis, while the quinazoline derivative can be prepared via a Pinner reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinazoline ring.

    Substitution: Halogen substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide involves its interaction with specific molecular targets. The indole and quinazoline moieties can bind to enzymes or receptors, modulating their activity. This compound may affect signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in similar synthetic applications.

    Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate: Shares the indole moiety.

Uniqueness

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide is unique due to its dual indole and quinazoline structure, which provides a versatile platform for chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C22H21ClN4O2/c23-17-8-7-16-9-12-26(20(16)14-17)13-10-24-21(28)6-3-11-27-15-25-19-5-2-1-4-18(19)22(27)29/h1-2,4-5,7-9,12,14-15H,3,6,10-11,13H2,(H,24,28)

InChI Key

RGMCMEBMJNKUOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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